molecular formula C14H12N6 B5622054 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B5622054
M. Wt: 264.29 g/mol
InChI Key: JKEVJVXGJVFGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C14H12N6 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.11234441 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS000662999, also known as 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CCG-143830, or Z56983804, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound acts as an inhibitor of CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .

Biochemical Pathways

The primary biochemical pathway affected by AKOS000662999 is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

It is known that the compound has shown superior cytotoxic activities against certain cell lines, suggesting good cellular permeability

Result of Action

The inhibition of CDK2 by AKOS000662999 leads to cell cycle arrest, which can result in the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation .

Biochemical Analysis

Biochemical Properties

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leucine 83, which stabilizes the enzyme-inhibitor complex . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby disrupting cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest at the G1 phase and promotes apoptosis . This is achieved through the inhibition of CDK2, which leads to the accumulation of unphosphorylated retinoblastoma protein and the subsequent activation of apoptotic pathways. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK2 and its downstream targets.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with key residues . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as cyclin A2, which forms a complex with CDK2 and is essential for its activity. By disrupting the CDK2-cyclin A2 complex, the compound further inhibits CDK2 activity and enhances its anti-proliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative activity in cancer cells for several days

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Studies in animal models have shown that the compound has a narrow therapeutic window, and careful dose optimization is required to achieve the desired anti-cancer effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK2 and other enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites These metabolites may retain some of the biological activity of the parent compound or may be further metabolized to inactive forms

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, such as CDK2 and cyclin A2, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its chemical properties, such as lipophilicity and molecular size, as well as the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s activity may be influenced by its subcellular localization, as it needs to be in close proximity to its target proteins to exert its inhibitory effects. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity.

Properties

IUPAC Name

10-methyl-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-9-3-5-10(6-4-9)12-17-14-11-7-16-19(2)13(11)15-8-20(14)18-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVJVXGJVFGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.